molecular formula C22H19NO2 B8260602 1-(Triphenylmethyl)aziridine-2-carboxylic acid

1-(Triphenylmethyl)aziridine-2-carboxylic acid

Cat. No. B8260602
M. Wt: 329.4 g/mol
InChI Key: BXSIPZGNIBVSLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Triphenylmethyl)aziridine-2-carboxylic acid is a useful research compound. Its molecular formula is C22H19NO2 and its molecular weight is 329.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Triphenylmethyl)aziridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Triphenylmethyl)aziridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Peptides

1-(Triphenylmethyl)aziridine-2-carboxylic acid has been utilized in peptide synthesis. A study by Korn et al. (1994) optimized the synthesis of 1-trityl-2-aziridine-carboxylic acid and its derivatives for the synthesis of N- and C-terminal aziridine-containing peptides. These compounds hold potential as active-site inactivators of cysteine-proteinases (Korn, Rudolph‐Böhner, & Moroder, 1994).

Asymmetric Synthesis

Patwardhan et al. (2005) developed a process for the catalytic asymmetric synthesis of aziridines, highlighting their utility in creating optically pure amines and amino acids. This research underscores the significance of 1-(Triphenylmethyl)aziridine-2-carboxylic acid in asymmetric synthesis (Patwardhan, Pulgam, Zhang, & Wulff, 2005).

Functionalized Aziridine Derivatives

Žukauskaitė et al. (2011) focused on synthesizing functionalized aziridine-2-carboxylic acid derivatives. These derivatives are valuable for their potential biological applications and uses in foldameric applications (Žukauskaitė, Mangelinckx, Buinauskaitė, Šačkus, & Kimpe, 2011).

Catalytic Aziridination

Lu et al. (2007) explored the asymmetric catalytic aziridination reaction using triphenylborate and vaulted binaphthol ligands. This study highlights the process of transforming aziridine-2-carboxylic acid derivatives into various biologically significant compounds (Lu, Zhang, & Wulff, 2007).

Synthesis of Cyclic Analogs

Research by Dubois and Dodd (1993) described the synthesis of optically pure cyclic analogs of aziridine-2-carboxylates starting from D-ribose. This work demonstrates the versatility of aziridine derivatives in synthesizing complex molecular structures (Dubois & Dodd, 1993).

properties

IUPAC Name

1-tritylaziridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO2/c24-21(25)20-16-23(20)22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSIPZGNIBVSLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30603240
Record name 1-(Triphenylmethyl)aziridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30603240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

84771-33-5
Record name 1-(Triphenylmethyl)aziridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30603240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Triphenylmethyl)aziridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(Triphenylmethyl)aziridine-2-carboxylic acid
Reactant of Route 3
1-(Triphenylmethyl)aziridine-2-carboxylic acid
Reactant of Route 4
1-(Triphenylmethyl)aziridine-2-carboxylic acid
Reactant of Route 5
1-(Triphenylmethyl)aziridine-2-carboxylic acid
Reactant of Route 6
1-(Triphenylmethyl)aziridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.